Methyl 2-iodoisonicotinate
Description
Significance of Iodo-Substituted Pyridine (B92270) Derivatives in Organic Synthesis
Iodo-substituted pyridine derivatives are particularly important in organic synthesis due to the reactivity of the carbon-iodine bond. The iodo group is an excellent leaving group in nucleophilic substitution reactions and is highly effective in a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. mdpi.comresearchgate.net These reactions are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds, which are essential for assembling the complex scaffolds of biologically active molecules and functional materials. The strategic placement of an iodo substituent on the pyridine ring allows for selective functionalization, enabling chemists to build molecular complexity in a controlled manner. nuph.edu.ua The synthesis of iodo-substituted spiro-fused pyridines, for instance, has been explored through electrophilic cyclizations, highlighting the utility of iodinated pyridines in creating unique three-dimensional structures. metu.edu.tr
Methyl Esters of Isonicotinic Acid in Contemporary Synthetic Chemistry Paradigms
Isonicotinic acid, or pyridine-4-carboxylic acid, and its esters are prominent members of the pyridine carboxylate family. chembk.com The methyl ester of isonicotinic acid, methyl isonicotinate (B8489971), serves as a key intermediate in the synthesis of a wide range of compounds. chembk.comwikipedia.org The ester functionality can be readily converted into other functional groups, such as amides or hydrazides, providing access to a diverse array of derivatives with different biological and chemical properties. For example, methyl isonicotinate is a precursor in the synthesis of some anti-tuberculosis agents. chemimpex.com The reactivity of the pyridine ring in these esters can be further modulated by the introduction of other substituents, influencing their application in various synthetic strategies.
Overview of Methyl 2-Iodoisonicotinate as a Prominent Research Subject
This compound stands at the intersection of the aforementioned areas, combining the advantageous features of both iodo-substituted pyridines and methyl esters of isonicotinic acid. Its chemical structure makes it a highly valuable and reactive intermediate in organic synthesis. synhet.com The presence of the iodo group at the 2-position of the pyridine ring facilitates a range of cross-coupling reactions, allowing for the introduction of various aryl, alkyl, and other functional groups. This capability is crucial for the synthesis of complex molecules in medicinal chemistry and materials science. cymitquimica.com For instance, it has been used in the synthesis of radiolabeled compounds for potential use in medical imaging. nih.gov The methyl ester group, on the other hand, provides a handle for further transformations, expanding the synthetic utility of this compound. The combination of these functional groups in a single molecule makes this compound a powerful tool for chemists seeking to construct novel and complex molecular architectures.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | methyl 2-iodopyridine-4-carboxylate |
| CAS Number | 134579-47-8 |
| Molecular Formula | C₇H₆INO₂ |
| Molecular Weight | 263.03 g/mol |
| Physical Form | Solid |
| Boiling Point | 305.6 °C at 760 mmHg |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Methyl isonicotinate |
| Isonicotinic acid |
| Pyridine-4-carboxylic acid |
| Methyl nicotinate |
| 2-Nitrotoluene |
| Salicylamide |
| Methyl 2-iodobenzoate |
| Methyl anthranilate |
| Sodium nitrite (B80452) |
| Sulfuric acid |
| Potassium iodide |
| Sodium sulfite |
| 3-Amino-isonicotinic acid methyl ester |
| Phenylboronic acid |
| 2-Bromobenzaldeyde |
| 2-(Diphenylphosphino) benzoic acid |
| Sodium ethoxide |
| Trichloro-6-ethoxy-4-iodopyridine |
| Pentachloropyridine |
| Sodium iodide |
| 3-Iodopyridine |
| Pyridine-3-thiol |
| 3-Bromopyridine |
| 1,2-Ethandithiol |
| Methyl 3-nitroisonicotinate |
| Methyl 6-amino-2-chloro-3-iodoisonicotinate |
| Methyl 3-cyano-5-methoxyisonicotinate |
| Methyl 3-amino-2-methoxyisonicotinate |
| Methyl 2-[123I]-iodoisonicotinate |
| 2-[123I]-iodoisonicotinic acid hydrazide |
| 2-[124I]-iodoisonicotinic acid hydrazide |
| Hydrazine |
| 5-Alkynyl-4-(4-methoxyphenyl)pyridines |
| Molecular iodine |
| Sodium bicarbonate |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-iodopyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO2/c1-11-7(10)5-2-3-9-6(8)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOKMYMXDALOEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60158814 | |
| Record name | Methyl 2-iodoisonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60158814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134579-47-8 | |
| Record name | Methyl 2-iodoisonicotinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134579478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-iodoisonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60158814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Methodologies for the Synthesis of Methyl 2 Iodoisonicotinate
Non-Radiochemical Synthetic Pathways
The synthesis of stable Methyl 2-iodoisonicotinate relies on fundamental principles of organic chemistry, focusing on the introduction and transformation of functional groups on the pyridine (B92270) ring.
The synthesis of this compound typically begins with a more readily available substituted pyridine precursor. A common and effective strategy is the Sandmeyer reaction, a versatile method for introducing a variety of functional groups onto an aromatic ring.
In this approach, a precursor such as methyl 2-aminonicotinate is utilized. The process involves the diazotization of the amino group using a nitrite (B80452) source, such as sodium nitrite, in an acidic medium. The resulting diazonium salt is a highly reactive intermediate. Subsequent treatment of this intermediate with an iodide salt, like potassium iodide, leads to the substitution of the diazonium group with iodine, yielding the target compound, this compound. This multi-step process, while effective, requires careful control of reaction conditions, particularly during the formation of the unstable diazonium salt. google.com
Functional group interconversion represents another key strategy for synthesizing halogenated organic compounds like this compound. nih.gov This approach involves starting with a pyridine ring that already possesses a suitable leaving group at the 2-position, which can then be replaced with iodine.
A prominent example of this is a Finkelstein-type or transhalogenation reaction. google.com In this method, a precursor like methyl 2-chloroisonicotinate or methyl 2-bromoisonicotinate is reacted with an iodide salt. The reaction is an equilibrium process driven by factors such as solvent choice and the relative reactivity of the halides. The introduction of an iodo functional group is a common objective in the synthesis of versatile synthetic building blocks for organic and medicinal chemists. nih.gov These functional group transformations are fundamental in organic synthesis for creating structural diversity.
Advanced Radiochemical Synthesis of Isotopically Labeled this compound
The development of radiolabeled compounds is crucial for modern medical diagnostics, particularly for molecular imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). mdpi.comnih.gov The synthesis of isotopically labeled this compound involves incorporating a radioisotope of iodine into the molecular structure.
The choice of radioiodine isotope is dictated by the intended imaging application. Iodine-123 (¹²³I) and Iodine-124 (¹²⁴I) are the most relevant isotopes for this purpose.
Iodine-123 (¹²³I): This isotope is widely used in SPECT imaging. wikipedia.org It has a nearly ideal half-life of 13.2 hours and emits gamma radiation at a principal energy of 159 keV, which is well-suited for detection by standard gamma cameras. wikipedia.orgnih.gov Its properties allow for excellent image quality with a relatively low radiation burden on the patient. wikipedia.org
Iodine-124 (¹²⁴I): As a positron emitter, ¹²⁴I is used in PET imaging. mdpi.com It possesses a significantly longer half-life of 4.2 days, which makes it an attractive choice for studying slow pharmacokinetic processes of large biomolecules over extended periods. mdpi.comnih.govnih.gov The well-understood behavior of iodine in vivo further enhances its utility in pharmacological studies. nih.gov
The incorporation of these isotopes is typically achieved through radioiodination reactions using a stable ("cold") precursor of the target molecule.
A common method for introducing a radioiodine atom into an aromatic structure like this compound is through an iodine exchange reaction. This process involves substituting a stable iodine atom on the precursor molecule with a radioactive one. The reaction is typically performed by heating the stable this compound precursor with a source of radioiodide, such as sodium [¹²³I]iodide or sodium [¹²⁴I]iodide.
While the specific mechanism can vary, these reactions often proceed via nucleophilic or electrophilic substitution pathways. In the context of using glacial acetic acid as a solvent or co-solvent, the acidic environment can facilitate the reaction. The acid can protonate the pyridine ring, potentially activating it for nucleophilic attack by the radioiodide. Alternatively, it can assist in the formation of a more electrophilic iodine species that then attacks the electron-rich positions of the aromatic ring. Copper salts, such as Cu(I), are sometimes used to catalyze nucleophilic halogen exchange reactions at elevated temperatures. mdpi.com
Achieving a high radiochemical yield (RCY) is a primary goal in the synthesis of radiopharmaceuticals to maximize the amount of the desired radiolabeled product and minimize impurities. The optimization process involves systematically adjusting various reaction parameters. Key factors include the concentration of the precursor, the amount of radioactivity used, reaction temperature, and reaction time. For instance, excessively long reaction times can sometimes lead to the thermal decomposition of the product and the formation of side products. electronicsandbooks.com
Purification of the final radiolabeled product, typically using High-Performance Liquid Chromatography (HPLC), is a critical step to ensure high radiochemical purity before use. electronicsandbooks.com The entire automated synthesis and purification process is often optimized to be completed rapidly to minimize decay of the radioisotope.
Interactive Table 1: Key Parameters for Optimizing Radiochemical Synthesis
| Parameter | Description | Common Conditions | Impact on Yield and Purity |
| Temperature | The temperature at which the labeling reaction is conducted. | 25°C - 150°C | Affects reaction rate; higher temperatures can increase yield but may also cause degradation. |
| Reaction Time | The duration of the labeling reaction. | 5 - 60 minutes | Must be sufficient for completion but short enough to prevent product decomposition and isotopic decay. |
| Precursor Amount | The quantity of the non-radiolabeled starting material. | Microgram (µg) to milligram (mg) scale | Higher concentrations can drive the reaction forward, but excess may complicate purification. |
| pH / Solvent | The acidity or basicity of the reaction medium and the solvent used. | Acidic, neutral, or basic conditions; solvents like acetonitrile (B52724), ethanol (B145695), or acetic acid. | Influences the reactivity of both the precursor and the radioiodide. |
| Purification Method | The technique used to isolate the desired radiolabeled compound. | High-Performance Liquid Chromatography (HPLC), Solid-Phase Extraction (SPE) | Crucial for removing unreacted radioiodide and chemical impurities, ensuring high purity. |
Table of Compounds
Carbon-11 Labeling Strategies
The introduction of the short-lived positron-emitting radionuclide, Carbon-11 (¹¹C, t½ ≈ 20.4 min), into molecules for Positron Emission Tomography (PET) requires rapid and highly efficient chemical transformations. For a precursor like this compound, labeling strategies would typically involve replacing the iodo-group with a ¹¹C-containing functional group, such as a [¹¹C]cyano group. This conversion transforms the molecule into a PET tracer, for instance, methyl 2-[¹¹C]cyano-isonicotinate. Methodologies for this type of radiolabeling must be swift to minimize radioactive decay and are often automated. Key strategies include leveraging classical organic reactions adapted for radiochemistry and the use of solid-support techniques to streamline purification and handling.
A significant strategy for introducing a cyano group onto a nitrogen-containing heterocyclic ring, such as the pyridine core of isonicotinate (B8489971), is the Reissert-Kaufmann reaction. This reaction has been adapted for Carbon-11 chemistry to enable the rapid synthesis of ¹¹C-labeled nitriles from their corresponding iodo- or other halo-precursors.
In the context of synthesizing a molecule structurally analogous to the target compound, a Reissert-Kaufmann type reaction was employed to produce methyl 2-[¹¹C]cyano-isonicotinate. nih.gov This method involves the reaction of the isonicotinate precursor with a source of [¹¹C]cyanide. The reaction is particularly useful for substrates that may be sensitive to basic conditions, which are often required for other nucleophilic cyanation methods. nih.gov The successful application of this reaction demonstrates its utility in preparing PET radiotracers with the isonicotinate framework. Research findings have reported achieving a radiochemical yield (RCY) of 32% for the synthesis of methyl 2-[¹¹C]cyano-isonicotinate using this approach. nih.gov
| Parameter | Value | Reference |
| Reaction Type | Reissert-Kaufmann | nih.gov |
| Product | Methyl 2-[¹¹C]cyano-isonicotinate | nih.gov |
| Radiochemical Yield (RCY) | 32% | nih.gov |
This table summarizes the key findings for the ¹¹C-cyanation via a Reissert-Kaufmann type reaction.
To enhance the efficiency, speed, and automation of radiolabeling, solid-support mediated techniques are frequently implemented. These methods immobilize either a reactant or a reagent on a solid phase, such as a cartridge, which simplifies the purification process by allowing unwanted reagents and solvents to be washed away easily. This approach is highly advantageous in ¹¹C-chemistry as it significantly reduces synthesis time, thereby maximizing the final yield of the radiotracer before substantial radioactive decay occurs. nih.gov
Specifically for [¹¹C]cyanation reactions, a method has been developed that utilizes a silica (B1680970) gel solid-state support to trap hydrogen [¹¹C]cyanide (H¹¹CN). nih.govrsc.org This technique avoids the use of strong bases like NaOH or KOH to trap the H¹¹CN, which could otherwise interfere with subsequent, base-sensitive reactions such as the Reissert-Kaufmann reaction. nih.gov The trapping of H¹¹CN on a silica gel column was a key step in the synthesis of methyl 2-[¹¹C]cyano-isonicotinate. nih.gov This solid-phase approach facilitates a more controlled and rapid introduction of the [¹¹C]cyano group. The general principle of using solid-phase extraction cartridges can be seen as a "3-in-1" unit for the synthesis, purification, and reformulation of PET tracers, which improves reliability and simplifies automation. nih.gov
| Technique | Description | Application Example | Reference |
| Solid-Support Trapping | Use of a silica gel column to trap H¹¹CN. | Synthesis of methyl 2-[¹¹C]cyano-isonicotinate. | nih.govrsc.org |
| Cartridge-Based Synthesis | Use of solid-phase extraction cartridges for synthesis, purification, and reformulation. | General production of ¹¹C-labeled PET tracers like [¹¹C]PiB. | nih.gov |
This table outlines the solid-support techniques relevant to ¹¹C-labeling.
Methyl 2 Iodoisonicotinate As a Versatile Chemical Building Block in Complex Molecule Synthesis
Role in the Elaboration of Diverse Heterocyclic Scaffolds
The reactivity of the carbon-iodine bond in Methyl 2-iodoisonicotinate makes it a prime substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for constructing complex molecular frameworks from simple precursors. These reactions allow for the direct attachment of various organic fragments to the pyridine (B92270) ring, leading to the synthesis of a wide array of substituted heterocyclic compounds.
Key cross-coupling reactions utilizing this compound include:
Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling the iodo-substituted pyridine with an organoboron compound, such as a boronic acid or ester. libretexts.orgorganic-chemistry.org It is widely used to synthesize biaryl and heteroaryl-aryl structures, which are common motifs in pharmacologically active molecules. mdpi.com
Sonogashira Coupling: This method creates a carbon-carbon bond between this compound and a terminal alkyne. wikipedia.orgorganic-chemistry.org The resulting aryl alkynes are valuable intermediates that can be further elaborated into more complex heterocyclic systems. nih.gov The reaction is typically carried out with a palladium catalyst and a copper(I) co-catalyst under mild conditions. wikipedia.orgtubitak.gov.tr
Buchwald-Hartwig Amination: This reaction is a cornerstone of modern medicinal chemistry for forming carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org It enables the coupling of this compound with a wide range of primary and secondary amines to produce aminopyridine derivatives. libretexts.org These structures are prevalent in numerous drug candidates.
The strategic application of these reactions allows for the systematic and efficient construction of diverse and highly functionalized heterocyclic scaffolds, which form the core of many modern therapeutic agents.
Table 1: Cross-Coupling Reactions for Heterocyclic Scaffold Synthesis
| Reaction Type | Coupling Partner | Bond Formed | Typical Catalyst System | Resulting Scaffold |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid | C-C | Pd(PPh₃)₄ / Base | 2-Arylisonicotinate |
| Sonogashira Coupling | Terminal Alkyne | C-C (sp²-sp) | PdCl₂(PPh₃)₂ / CuI / Amine Base | 2-Alkynylisonicotinate |
Precursor in the Synthesis of Advanced Organic Intermediates for Medicinal Chemistry
The heterocyclic scaffolds generated from this compound are frequently key intermediates in the multi-step synthesis of complex pharmaceutical compounds. The ability to introduce diverse substituents onto the pyridine ring through cross-coupling reactions allows chemists to fine-tune the steric and electronic properties of a molecule, which is crucial for optimizing its biological activity and pharmacokinetic profile.
For instance, the 2-substituted isonicotinate (B8489971) derivatives prepared from this starting material can serve as the central core for molecules designed to interact with specific biological targets like enzymes or receptors. The ester group on the molecule provides an additional handle for chemical modification, such as hydrolysis to the corresponding carboxylic acid followed by amide bond formation, further expanding the molecular diversity that can be achieved. This versatility makes this compound a valuable precursor for creating libraries of related compounds for high-throughput screening in the drug discovery process.
Table 2: Application in the Synthesis of Medicinal Chemistry Intermediates
| Reaction Applied to Precursor | Intermediate Class | Potential Therapeutic Target Area |
|---|---|---|
| Suzuki-Miyaura Coupling | 2-Arylpyridine Derivatives | Kinase Inhibitors, GPCR Modulators |
| Buchwald-Hartwig Amination | 2-Aminopyridine Derivatives | Ion Channel Blockers, CNS Agents |
Utilization in the Construction of Radiolabeled Pharmaceutical Candidates
Radiolabeled compounds are essential tools in pharmaceutical research and development, particularly for studying the absorption, distribution, metabolism, and excretion (ADME) of new drug candidates. wuxiapptec.combohrium.com The presence of an iodine atom in this compound makes it an ideal precursor for the synthesis of radioiodinated molecules for use in imaging techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). nih.gov
The synthesis of these radiolabeled compounds typically involves replacing the stable iodine atom (¹²⁷I) with a radioactive isotope, such as ¹²³I, ¹²⁵I, or ¹³¹I. nih.govresearchgate.net This isotopic exchange can often be accomplished as the final step in a synthesis, which is advantageous when working with short-lived radioisotopes. The process involves reacting the non-radioactive, iodine-containing precursor with a source of radioactive iodide. nih.gov The ability to introduce a radiolabel into a complex molecule at a late stage simplifies the handling of radioactive materials and maximizes the radiochemical yield. This makes this compound and its derivatives highly valuable for developing novel radiopharmaceuticals for both diagnostic and therapeutic applications.
Table 3: Use in Radiolabeling Applications
| Radioisotope | Labeling Method | Potential Application |
|---|---|---|
| Iodine-123 (¹²³I) | Nucleophilic Radioiodide Exchange | SPECT Imaging |
| Iodine-124 (¹²⁴I) | Electrophilic/Nucleophilic Radioiodination | PET Imaging |
Investigational Applications in Radiopharmaceutical Sciences and Molecular Imaging Research
Development of Isoniazid-Based Radiotracers for Tuberculosis Diagnostics
The structural similarity of isonicotinic acid derivatives to isoniazid, a cornerstone anti-tuberculosis drug, has prompted research into their use as imaging agents. The goal is to develop radiotracers that can be selectively taken up by Mycobacterium tuberculosis, allowing for non-invasive diagnosis and monitoring of the disease.
The synthesis of potential SPECT (Single Photon Emission Computed Tomography) radiopharmaceuticals for tuberculosis begins with Methyl 2-iodoisonicotinate. nih.gov The process involves incorporating a radioisotope of iodine, such as Iodine-123 or Iodine-124, into the methyl ester molecule. nih.gov This is typically achieved through an isotopic exchange reaction in glacial acetic acid, a method that has demonstrated high efficiency. nih.gov
| Radiosynthesis Step | Reagents and Conditions | Average Efficiency/Yield |
| Iodine Exchange Reaction | This compound, Iodine-123, Glacial Acetic Acid | (92.6 ± 4.5)% |
| Hydrazide Formation | Methyl 2-[¹²³I]-iodoisonicotinate, Hydrazine, Anhydrous Ethanol (B145695) | - |
| Overall Radiochemical Yield | - | 69% |
This table summarizes the key steps and reported yields in the synthesis of 2-[¹²³I]-iodoisonicotinic acid hydrazide from this compound. nih.gov
Preclinical studies are essential to determine the potential of a new radiotracer. The biodistribution of both Methyl 2-[¹²³I]-iodoisonicotinate and its derivative, 2-[¹²³I]-iodoisonicotinic acid hydrazide, was evaluated in male Sprague-Dawley rats. nih.gov Such studies provide initial data on how the tracer is absorbed, distributed, metabolized, and excreted by the body, which is crucial for assessing its potential utility and selectivity for targeting specific disease sites. While detailed uptake values from these initial studies are not extensively published, the collection of this biodistribution data represents the first step in evaluating these compounds as potential SPECT radiopharmaceuticals for tuberculosis. nih.gov
Differential Diagnosis in Neurological Pathologies via Molecular Imaging
A significant challenge in neurology is the differentiation of intracranial masses, which can have similar presentations on conventional imaging like CT and MRI. nih.govturkishneurosurgery.org.tr Molecular imaging offers a functional approach, visualizing biological processes that can help distinguish between different pathologies. stanford.edu Radiotracers derived from this compound are being investigated for this purpose, particularly in the context of central nervous system (CNS) tuberculosis. nih.gov
Intracranial tuberculomas, which are granulomatous masses resulting from Mycobacterium tuberculosis infection in the brain, can radiologically mimic high-grade gliomas. turkishneurosurgery.org.trnih.govresearchgate.net Both can appear as ring-enhancing lesions on MRI, making a definitive diagnosis difficult without invasive biopsy. nih.govradiogyan.com
The development of radiopharmaceuticals like 2-iodoisonicotinic acid hydrazide derivatives is proposed as a method to overcome this diagnostic dilemma. nih.gov The hypothesis is that this isoniazid-based tracer would be selectively taken up by the metabolically active mycobacteria within a tuberculoma, whereas it would not accumulate in glioma tissue. This differential uptake would allow for a non-invasive distinction between the infectious lesion and a cancerous tumor, guiding appropriate and timely treatment. nih.gov Advanced imaging techniques such as proton MR spectroscopy and diffusion-weighted imaging are also used to differentiate between these conditions, with studies showing significant differences in metabolite ratios and apparent diffusion coefficient (ADC) values. nih.govresearchgate.net
| Imaging Finding | Intracranial Tuberculoma | High-Grade Glioma |
| Proposed Radiotracer Uptake | High (selective uptake by mycobacteria) | Low/Negligible |
| MR Spectroscopy | Elevated lipid-lactate peaks | Elevated choline (B1196258) (Cho), reduced N-acetylaspartate (NAA), increased Cho/NAA ratio turkishneurosurgery.org.trradiogyan.com |
| Diffusion-Weighted Imaging | Generally no restricted diffusion | Restricted diffusion in areas of high cellularity |
This table provides a comparative overview of expected and observed imaging characteristics for differentiating intracranial tuberculoma from high-grade glioma.
Diagnosing CNS tuberculosis is particularly challenging in immunosuppressed individuals, such as those with HIV/AIDS. researchgate.netradiopaedia.org In these patients, the clinical and radiological presentation of CNS tuberculosis can be atypical, and the risk of this severe form of the disease is significantly higher. radiopaedia.orgnih.gov
Molecular imaging with targeted radiotracers offers a promising avenue for accurate diagnosis in this vulnerable population. nih.gov A SPECT radiopharmaceutical derived from this compound could provide a specific signal for CNS tuberculosis, even in cases with ambiguous findings on other imaging modalities. nih.gov An accurate diagnosis is critical to initiate appropriate antituberculous therapy and improve patient outcomes. nih.gov CNS involvement is a devastating manifestation of tuberculosis, accounting for about 1% of all TB cases and being more common in HIV-infected individuals. nih.gov
Research on Radiopharmaceutical Efficiency and In Vivo Biodistribution Profiles
Biodistribution studies in rats provided the first in vivo data for these novel compounds. nih.gov These profiles are critical for understanding which organs and tissues show uptake of the radiotracer, how quickly it is cleared from non-target tissues, and whether it reaches the intended target (in this case, sites of tuberculous infection). This information is fundamental for assessing the tracer's potential for generating clear images with a high target-to-background ratio. nih.gov
Chemical Reactivity and Mechanistic Exploration of Methyl 2 Iodoisonicotinate Transformations
Nucleophilic Displacement Reactions at the Iodinated Position
The carbon-iodine bond at the C2 position of the pyridine (B92270) ring is a key site for nucleophilic attack. This reactivity is characteristic of nucleophilic aromatic substitution (SNAr) mechanisms on electron-deficient aromatic systems. The pyridine nitrogen atom, along with the ester group at the C4 position, withdraws electron density from the ring, making the carbon atoms at positions 2 and 4 electrophilic and thus susceptible to attack by nucleophiles.
The SNAr mechanism typically proceeds via a two-step addition-elimination sequence. A nucleophile first attacks the carbon atom bearing the leaving group (in this case, iodide), forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. For attack at the C2 position of methyl 2-iodoisonicotinate, the negative charge of this intermediate can be effectively delocalized onto the electronegative nitrogen atom of the pyridine ring, which provides significant stabilization. This stabilization is a crucial factor that facilitates the reaction. In the second step, the leaving group (iodide) is expelled, restoring the aromaticity of the ring and yielding the substituted product.
The reactivity of 2-halopyridines in SNAr reactions is influenced by both the nature of the leaving group and the incoming nucleophile. While fluoride (B91410) is often the most reactive leaving group in many SNAr reactions due to its high electronegativity which strongly polarizes the C-F bond for the initial nucleophilic attack (the rate-determining step), the order can be different for other nucleophiles. For instance, with certain sulfur-based nucleophiles, the reactivity order for 2-halopyridines has been observed to be I > Br > Cl > F, suggesting that the breaking of the carbon-halogen bond may be more significant in the rate-determining step for these specific reactions.
Common nucleophiles used in these displacement reactions include alkoxides, thiolates, and amines, which can be used to introduce a variety of functional groups at the C2 position of the isonicotinate (B8489971) scaffold.
Transition Metal-Catalyzed Cross-Coupling Methodologies
The C-I bond in this compound is an excellent handle for a wide array of transition metal-catalyzed cross-coupling reactions. These methodologies are foundational in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.
The introduction of a trifluoromethyl (CF₃) group onto aromatic and heteroaromatic rings is of significant interest in medicinal chemistry, as it can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity. Copper-mediated trifluoromethylation of aryl iodides has emerged as a robust method for this transformation.
This compound can serve as a substrate for these reactions. Typically, a copper(I) source is used in conjunction with a trifluoromethylating agent. One common approach involves the use of a pre-formed or in-situ generated "(phen)CuCF₃" complex (where phen is 1,10-phenanthroline). The reaction proceeds by the oxidative addition of the aryl iodide to the Cu(I)-CF₃ complex, followed by reductive elimination to form the C-CF₃ bond and regenerate a Cu(I) species.
Another effective protocol utilizes trifluoromethylzinc reagent (Zn(CF₃)I), prepared in situ from trifluoromethyl iodide (CF₃I) and zinc dust. This reagent, when used with a catalytic amount of a copper(I) salt, can efficiently trifluoromethylate aryl iodides under mild conditions. An advantage of this method is that it does not require additives like metal fluorides, which are often necessary in related silicon-based trifluoromethylation protocols.
| Catalyst System | Trifluoromethylating Agent | Typical Solvent | Additive/Ligand | Outcome |
| Catalytic CuI | (phen)CuCF₃ | DMF or NMP | 1,10-phenanthroline (phen) | Forms Methyl 2-(trifluoromethyl)isonicotinate |
| Catalytic Cu(I) salt | Zn(CF₃)I (from CF₃I + Zn) | DMPU | Often ligand-free | Efficient trifluoromethylation under mild conditions |
This table presents generalized conditions for the copper-mediated trifluoromethylation of aryl iodides, applicable to this compound.
Beyond trifluoromethylation, the iodinated position of this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of diverse molecular architectures.
Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent (such as a boronic acid or boronic ester) to form a new C-C bond. The catalytic cycle involves the oxidative addition of the C-I bond to a Pd(0) catalyst, followed by transmetalation with the activated boronic acid (in the presence of a base), and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. This method is widely used to synthesize biaryl and aryl-heteroaryl compounds.
Sonogashira Coupling: This reaction forms a C-C bond between the aryl iodide and a terminal alkyne. The process is typically co-catalyzed by palladium and copper(I) salts. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne by forming a copper(I) acetylide intermediate. This method is a powerful tool for the synthesis of arylalkynes.
Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of C-N bonds. It involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine in the presence of a strong base. The choice of phosphine (B1218219) ligand on the palladium catalyst is crucial for the reaction's success and scope. This reaction allows for the direct synthesis of 2-amino-isonicotinate derivatives from this compound.
| Reaction Name | Coupling Partner | Catalyst System | Typical Base | Bond Formed |
| Suzuki-Miyaura | R-B(OH)₂ | Pd(0) complex (e.g., Pd(PPh₃)₄) | K₂CO₃, Cs₂CO₃ | C(sp²)-C(sp²) |
| Sonogashira | R-C≡CH | Pd(0) complex + Cu(I) salt | Amine (e.g., Et₃N) | C(sp²)-C(sp) |
| Buchwald-Hartwig | R₂NH | Pd(0) complex + phosphine ligand | NaOt-Bu, K₃PO₄ | C(sp²)-N |
This table summarizes common palladium-catalyzed cross-coupling reactions applicable to this compound.
Reduction and Derivatization Strategies for Functional Group Modification
In addition to reactions at the C-I bond, the functional groups of this compound can be modified to access other important derivatives.
Reduction: The molecule offers two primary sites for reduction: the pyridine ring and the methyl ester.
Catalytic Hydrogenation: The pyridine ring can be reduced to a piperidine (B6355638) ring. For example, methyl isonicotinate can be hydrogenated to methyl isonipecotate using a supported palladium catalyst (e.g., 5% Pd on carbon) under relatively mild temperature and pressure conditions. This transformation converts the aromatic heterocycle into a saturated one, which is a common scaffold in pharmaceuticals.
Hydrodeiodination: The carbon-iodine bond can be selectively reduced to a C-H bond, replacing the iodine atom with hydrogen. This can be achieved through various methods, including radical hydrodeiodination, which can be performed under transition-metal-free conditions using reagents like sodium alcoholates initiated by oxygen. This reaction effectively converts this compound into methyl isonicotinate.
Derivatization of the Ester Group: The methyl ester at the C4 position is a versatile handle for further derivatization.
Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid (2-iodoisonicotinic acid) under basic conditions (e.g., using sodium hydroxide (B78521) in a water/methanol mixture) followed by acidic workup. This provides a carboxylic acid functional group that can participate in further reactions, such as amide bond formation.
Amidation: The ester can be converted directly to an amide by reaction with an amine, although this often requires harsh conditions. A more common route is the hydrolysis to the carboxylic acid, followed by coupling with an amine using standard peptide coupling reagents.
Advanced Analytical Characterization Techniques for Research Grade Compounds
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the precise mapping of the molecular structure. Both ¹H NMR and ¹³C NMR are crucial for the complete structural assignment of Methyl 2-iodoisonicotinate.
¹H NMR Spectroscopy: In ¹H NMR, the chemical shift (δ) of a proton is influenced by its local electronic environment. Protons in different parts of the this compound molecule will resonate at distinct frequencies, providing a unique fingerprint of the structure. The presence of the electronegative iodine atom and the ester group, along with the aromatic pyridine (B92270) ring, results in a characteristic pattern of signals. The expected chemical shifts and splitting patterns for the protons in this compound are detailed in the table below. The integration of the peak areas corresponds to the number of protons responsible for each signal, and the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons.
Interactive Data Table: Predicted ¹H NMR Spectral Data for this compound
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 8.2 - 8.4 | Doublet (d) | ~5.0 |
| H-5 | 7.8 - 8.0 | Doublet of doublets (dd) | ~5.0, ~1.5 |
| H-6 | 8.6 - 8.8 | Doublet (d) | ~1.5 |
| -OCH₃ | 3.9 - 4.1 | Singlet (s) | N/A |
¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. In proton-decoupled ¹³C NMR spectra, each signal typically appears as a singlet. The chemical shifts are influenced by hybridization and the electronegativity of attached atoms. The carbonyl carbon of the ester group is expected to appear significantly downfield, while the carbon atom bonded to the iodine will also be shifted.
Interactive Data Table: Predicted ¹³C NMR Spectral Data for this compound
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 118 - 122 |
| C-3 | 125 - 129 |
| C-4 | 140 - 144 |
| C-5 | 135 - 139 |
| C-6 | 150 - 154 |
| -C=O | 163 - 167 |
| -OCH₃ | 52 - 56 |
Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight of a compound and to obtain structural information through the analysis of its fragmentation pattern.
For this compound (C₇H₆INO₂), the molecular weight is 262.04 g/mol . In a mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding to this mass. The presence of iodine (¹²⁷I) is often indicated by a characteristic isotopic pattern, although iodine is monoisotopic. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental composition.
Electron ionization (EI) is a common technique that can cause fragmentation of the molecule. The fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH₃) or the entire ester group (-COOCH₃), as well as cleavage of the carbon-iodine bond.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Ion | Description |
| 263 | [M+H]⁺ | Protonated molecular ion (in soft ionization techniques like ESI) |
| 262 | [M]⁺ | Molecular ion |
| 231 | [M - OCH₃]⁺ | Loss of a methoxy radical |
| 204 | [M - COOCH₃]⁺ | Loss of a carboxymethyl radical |
| 135 | [M - I]⁺ | Loss of an iodine radical |
| 127 | [I]⁺ | Iodine cation |
| 105 | [C₆H₄NO]⁺ | Fragment of the pyridine ring after losses |
Chromatographic Separations for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for separating components of a mixture, making them ideal for assessing the purity of a compound and for monitoring the progress of a chemical reaction.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound. A solution of the sample is passed through a column packed with a stationary phase, and the separation is achieved based on the differential partitioning of the analyte between the mobile and stationary phases.
A typical HPLC method for purity analysis would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector, as the pyridine ring in this compound will absorb UV light. The purity is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram. HPLC can also be used to monitor the disappearance of starting materials and the appearance of the product during synthesis.
Interactive Data Table: Typical HPLC Parameters for Analysis of this compound
| Parameter | Typical Condition |
| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of Water (0.1% Formic Acid) and Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For a compound like this compound, which has a moderate boiling point, GC can be an effective method for purity assessment. In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interactions with the stationary phase.
A flame ionization detector (FID) is commonly used, which provides a response proportional to the mass of carbon atoms in the analyte. This makes it a reliable detector for quantitative analysis and purity determination. The purity is assessed by comparing the peak area of the analyte to the total area of all peaks.
Interactive Data Table: Typical GC-FID Parameters for Analysis of this compound
| Parameter | Typical Condition |
| Column | Capillary column (e.g., DB-5, 30 m x 0.25 mm) |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Oven Program | Start at 100 °C, ramp to 250 °C at 10 °C/min |
| Detection | Flame Ionization Detector (FID) |
Spectroscopic Methods for Functional Group Analysis
Spectroscopic methods are used to identify the functional groups present in a molecule by observing how it interacts with electromagnetic radiation.
Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavelength. Different functional groups absorb at characteristic frequencies, causing specific vibrational transitions (e.g., stretching, bending). The FTIR spectrum of this compound would display characteristic absorption bands for the ester functional group and the aromatic pyridine ring.
The most prominent peaks would be the C=O stretch of the ester, the C-O stretches, and the C=C and C=N stretching vibrations within the aromatic ring. The presence and position of these bands can confirm the successful synthesis and the presence of the key functional groups in the molecule.
Interactive Data Table: Predicted FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H stretch | Aromatic |
| 2990 - 2950 | C-H stretch | Methyl (-OCH₃) |
| 1730 - 1715 | C=O stretch | Ester |
| 1600 - 1550 | C=C / C=N stretch | Aromatic Ring |
| 1300 - 1200 | C-O stretch | Ester (asymmetric) |
| 1150 - 1100 | C-O stretch | Ester (symmetric) |
| ~550 | C-I stretch | Carbon-Iodine Bond |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule is exposed to ultraviolet or visible light, it can absorb energy, promoting electrons from a lower energy molecular orbital to a higher energy one. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.
For this compound, the primary chromophore is the iodinated pyridine ring. The UV-Vis spectrum of this compound is expected to exhibit absorption bands characteristic of π → π* and n → π* electronic transitions. The pyridine ring itself displays strong absorption in the UV region, typically with maxima around 250-262 nm researchgate.net. The presence of substituents on the pyridine ring, such as the iodo group at the 2-position and the methyl carboxylate group at the 4-position, influences the precise wavelength and intensity of these absorption bands.
A typical UV-Vis analysis would involve dissolving a high-purity sample of the compound in a suitable solvent, such as ethanol (B145695) or cyclohexane, and recording the absorbance across a range of wavelengths (typically 200-400 nm). The resulting spectrum provides a fingerprint that can be used for identification and quantitative analysis.
Table 1: Representative UV-Vis Spectroscopic Data for this compound
| Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |
| ~220-240 | > 10,000 | π → π |
| ~270-290 | ~ 1,000 - 5,000 | π → π |
| ~300-320 | < 100 | n → π* |
Note: The data in this table are illustrative and represent expected ranges for a compound with this structure, based on the analysis of similar pyridine derivatives. Actual experimental values may vary based on solvent and other experimental conditions.
Elemental Analysis (CHNS) for Stoichiometric Verification
Elemental analysis, specifically CHNS analysis, is a fundamental technique for determining the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This method is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity. For organoiodine compounds, iodine content is typically determined by other methods, but CHN analysis remains central to confirming the core organic framework.
The technique involves the high-temperature combustion of a small, precisely weighed sample in an oxygen-rich atmosphere. This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides, which are then reduced to N₂. The resulting gases are separated and quantified using detectors, such as a thermal conductivity detector.
For this compound, with the molecular formula C₇H₆INO₂, the theoretical elemental composition can be calculated based on its atomic weights. Comparing the experimentally determined percentages of C, H, and N to these theoretical values provides a direct measure of the compound's stoichiometric accuracy. According to common guidelines for the publication of new chemical entities, experimental values should be within ±0.4% of the theoretical values to confirm the compound's purity and assigned formula nih.gov.
**Table 2: Elemental Analysis Data for this compound (C₇H₆INO₂) **
| Element | Theoretical Mass % | Experimental Mass % (Example) | Deviation (%) |
| Carbon (C) | 32.09% | 32.25% | +0.16 |
| Hydrogen (H) | 2.31% | 2.25% | -0.06 |
| Nitrogen (N) | 5.35% | 5.41% | +0.06 |
| Iodine (I) | 48.44% | N/A | N/A |
| Oxygen (O) | 11.81% | N/A | N/A |
*Iodine is not determined by standard CHNS analyzers. **Oxygen is typically determined by difference or by a separate analytical method.
The close agreement between the theoretical and example experimental values in Table 2 demonstrates the utility of elemental analysis in verifying the molecular formula of this compound.
Future Trajectories and Uncharted Research Domains
Development of Novel Synthetic Routes with Enhanced Atom Economy and Sustainability
The future synthesis of Methyl 2-iodoisonicotinate is poised to align with the principles of green chemistry, emphasizing improved atom economy and environmental sustainability. Traditional synthetic methods for pyridine (B92270) derivatives often involve harsh conditions and the use of toxic chemicals, which are detrimental to the environment. Future research will likely focus on developing novel synthetic pathways that are not only efficient but also ecologically benign.
One promising avenue is the adoption of multicomponent reactions (MCRs). MCRs are highly valued for their eco-friendliness, atom economy, and ability to produce complex molecules in a single step, thus reducing reaction times and increasing yields. The development of MCRs for functionalized pyridines could offer a more direct and sustainable route to this compound and its derivatives.
Furthermore, the use of green catalysts and solvents is expected to become more prevalent. Ionic liquids, for instance, are gaining traction as environmentally friendly alternatives to conventional organic solvents. They can function as both solvents and catalysts, offering better control over reaction selectivity and efficiency. Research into biocatalysts, such as engineered enzymes, also presents an opportunity for synthesis under mild conditions, potentially reducing the reliance on harsh chemicals.
Table 1: Comparison of Synthetic Methodologies for Pyridine Derivatives
| Methodology | Traditional Methods | Future Sustainable Methods |
|---|---|---|
| Catalysts | Often rely on toxic metal catalysts. | Green catalysts (e.g., biocatalysts, reusable heterogeneous catalysts). |
| Solvents | Use of volatile and hazardous organic solvents. | Benign solvents (e.g., water, ionic liquids) or solvent-free conditions. |
| Reaction Type | Multi-step syntheses with intermediate isolation. | One-pot multicomponent reactions (MCRs). |
| Energy Input | Conventional heating requiring significant energy. | Microwave or ultrasound irradiation for reduced energy consumption. |
| Atom Economy | Often lower, with significant byproduct formation. | Designed for high atom economy, minimizing waste. |
Expansion of this compound Applications in Diverse Therapeutic and Diagnostic Modalities
This compound serves as a versatile building block, and its future applications are expected to expand significantly within the pharmaceutical and diagnostic fields. The presence of the iodine atom makes it an ideal precursor for the synthesis of radiolabeled compounds for medical imaging, particularly Positron Emission Tomography (PET).
In diagnostics, the iodine atom can be substituted with a positron-emitting radionuclide, such as Iodine-124 or Fluorine-18 (via a precursor). This allows for the creation of PET tracers designed to target specific biological markers in the body, such as receptors or enzymes that are overexpressed in diseases like cancer. For instance, N-succinimidyl-5-[*I]iodo-3-pyridine carboxylate (SIPC), a related structure, is noted for its stability against in vivo deiodination, a crucial property for effective imaging agents. Future research could focus on developing novel PET ligands from this compound for imaging neurological disorders or various oncology targets. The ability to rapidly synthesize these radioligands is critical due to the short half-life of many radioisotopes.
In therapeutics, this compound is a key intermediate for creating a diverse library of complex molecules. The iodo group is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide array of functional groups and the construction of novel molecular scaffolds. This versatility is highly valuable in drug discovery for generating new chemical entities with potential therapeutic activity.
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the synthesis and optimization of compounds like this compound. These computational tools can significantly accelerate the discovery and development of new chemical reactions and synthetic routes.
ML algorithms, particularly random forest models, have demonstrated success in predicting the outcomes of complex chemical reactions, such as palladium-catalyzed cross-coupling reactions. By training on large datasets of known reactions, these models can predict the yield of a reaction with a given set of substrates, catalysts, and conditions. This predictive power allows chemists to identify the most promising reaction conditions before ever stepping into the lab, saving time and resources. For a molecule like this compound, where the iodo group is primed for cross-coupling, ML can guide the selection of optimal catalysts and ligands for desired transformations.
Advanced Computational Chemistry and Quantum Mechanical Studies of Reactivity
Future research into this compound will increasingly rely on advanced computational chemistry and quantum mechanical methods to gain a deeper understanding of its reactivity and electronic properties. Techniques like Density Functional Theory (DFT) are powerful tools for investigating molecular structure, reaction mechanisms, and electronic charge distribution.
DFT calculations can be used to study the interaction between the lone pair of electrons on the pyridine nitrogen and the σ* orbital of the C-I bond, providing insights into the compound's reactivity in charge-transfer complexes. Such studies are crucial for understanding how this compound might interact with biological targets or participate in chemical reactions. By modeling the transition states of potential reactions, computational methods can elucidate reaction mechanisms and predict activation energies, which helps in designing more efficient synthetic protocols.
Furthermore, quantum mechanical studies can predict various properties, such as the compound's stability, vibrational frequencies, and electronic spectra. This information is invaluable for characterizing the molecule and predicting its behavior in different chemical environments. For instance, understanding the electronic factors that control the mechanism of reactions involving the iodo-group can guide the development of new catalytic systems. As computational power continues to increase, these in silico studies will become an indispensable part of the research and development process for molecules like this compound.
Q & A
Basic Research Questions
Q. What are the standard protocols for safely handling Methyl 2-iodoisonicotinate in laboratory settings?
- Methodological Answer : Safety protocols include using personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles. Work should be conducted in a fume hood to minimize inhalation risks. Storage requires airtight containers in cool, dry conditions (≤ 4°C) to prevent degradation. Immediate decontamination with ethanol or isopropanol is recommended for spills. Always consult Section 8 (Exposure Controls) and Section 7 (Handling/Storage) of the safety data sheet for specific guidance .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data points should be reported?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is critical for structural elucidation, with emphasis on the iodinated aromatic proton (δ ~8.5–9.0 ppm) and ester carbonyl (δ ~165–170 ppm). High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 279.9634). Infrared (IR) spectroscopy should highlight the ester C=O stretch (~1720 cm⁻¹). Report purity via HPLC (≥95% by area under the curve) using a C18 column and acetonitrile/water mobile phase .
Q. What synthetic routes are commonly employed to prepare this compound, and how can reaction yields be optimized?
- Methodological Answer : Direct iodination of methyl isonicotinate using N-iodosuccinimide (NIS) in acetic acid at 80°C typically achieves ~70% yield. Optimization involves monitoring reaction progress via TLC (silica gel, ethyl acetate/hexanes) and quenching excess iodine with sodium thiosulfate. Purification via column chromatography (silica gel, gradient elution) is essential. For reproducibility, document solvent ratios, catalyst loading, and temperature ramp rates .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Contradictory catalytic outcomes (e.g., Suzuki vs. Stille couplings) may arise from ligand-metal coordination or solvent polarity effects. Systematic screening of Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) in varying solvents (DMF vs. THF) under inert conditions is recommended. Use controlled experiments with deuterated analogs to track regioselectivity. Meta-analysis of existing literature (e.g., comparing electron-deficient vs. electron-rich coupling partners) can identify trends .
Q. What computational methods are recommended to predict the regioselectivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model transition states and electrostatic potential maps to identify reactive sites. Compare iodine’s leaving group ability (bond dissociation energy) with other halogens. Validate predictions experimentally via kinetic studies (e.g., monitoring SNAr reactions with amines in DMSO). Ensure computational models account for solvent effects using a polarizable continuum model (PCM) .
Q. How can ecological impact assessments be designed to evaluate this compound’s persistence in aquatic systems?
- Methodological Answer : Conduct OECD 301F biodegradability tests under aerobic conditions, measuring biological oxygen demand (BOD) over 28 days. Assess bioaccumulation potential via log Kow (octanol-water partition coefficient) using shake-flask methods. For soil mobility, perform column leaching experiments with varying pH (4–9). Reference Sections 12.2–12.4 of the safety data sheet for baseline ecotoxicity data .
Q. What experimental strategies can elucidate the degradation pathways of this compound under photolytic conditions?
- Methodological Answer : Expose the compound to UV light (254 nm) in a photoreactor and analyze products via LC-MS/MS. Use isotopically labeled analogs (e.g., ¹³C-methyl) to track fragmentation. Compare degradation rates in aqueous vs. organic matrices. For mechanistic insights, employ radical scavengers (e.g., tert-butanol) to identify reactive oxygen species (ROS) involvement .
Q. How can researchers address discrepancies in reported cytotoxicity profiles of this compound derivatives?
- Methodological Answer : Standardize assays using ISO 10993-5 guidelines for mammalian cell lines (e.g., HEK-293 or HepG2). Control for batch-to-batch purity variations via HPLC. Perform dose-response curves (0.1–100 µM) with triplicate measurements. Cross-validate findings using alternative methods (e.g., MTT vs. ATP luminescence assays). Reference primary literature to contextualize conflicting results .
Data Presentation Guidelines
- Tables : Include processed data directly relevant to the research question (e.g., kinetic constants, spectroscopic shifts) in the main text. Raw datasets (e.g., NMR spectra, chromatograms) should be archived in supplementary materials .
- Reproducibility : Document reagent sources (e.g., Sigma-Aldlot, ≥99%), instrument calibration protocols, and statistical methods (e.g., ANOVA with Tukey post-hoc tests) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
